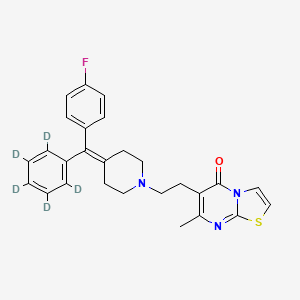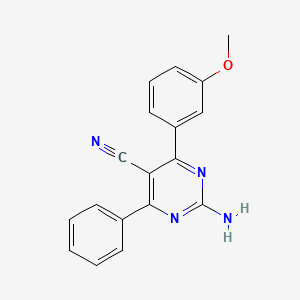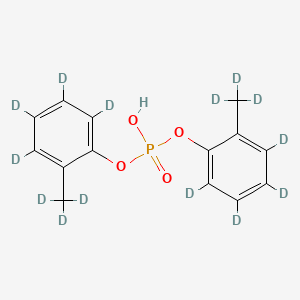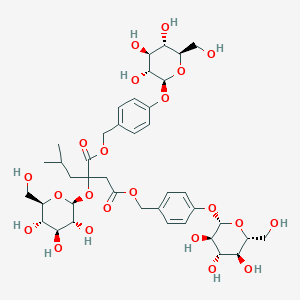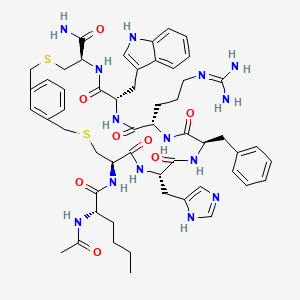![molecular formula C15H16O6S B12428960 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is utilized to detect β-glucosidases as an indicator of Enterococci and is also used in evaluating β-glucocerebrosidase activity related to Gaucher disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves the reaction of 4-methylumbelliferone with β-D-glucopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase to release 4-methylumbelliferone, which is fluorescent.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions where the glucopyranoside moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: β-glucosidase enzyme in an aqueous buffer solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose.
Oxidation: Oxidized derivatives of 4-methylumbelliferone.
Substitution: Substituted derivatives of 4-methylumbelliferone.
Aplicaciones Científicas De Investigación
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to detect β-glucosidase activity.
Biology: Utilized in studies related to enzyme kinetics and enzyme-substrate interactions.
Medicine: Employed in diagnostic assays for Gaucher disease by evaluating β-glucocerebrosidase activity.
Industry: Used in the production of diagnostic kits and research reagents.
Mecanismo De Acción
The mechanism of action of 4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one involves its hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are β-glucosidase and β-glucocerebrosidase, and the pathways involved include the hydrolysis of glycosidic bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl-β-D-xylopyranoside: Another fluorogenic substrate used to detect β-xylosidase activity.
4-Methylumbelliferyl-β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one is unique due to its specific use in detecting β-glucosidase and β-glucocerebrosidase activities, making it particularly valuable in diagnosing Gaucher disease.
Propiedades
Fórmula molecular |
C15H16O6S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15?/m1/s1 |
Clave InChI |
JRHNIQQUVJOPQC-JPMCUGQXSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H](CS3)O)O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)

